molecular formula C15H26O13 B1144900 2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol CAS No. 47592-59-6

2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B1144900
CAS No.: 47592-59-6
M. Wt: 414.36 g/mol
InChI Key: JCSJTDYCNQHPRJ-UHFFFAOYSA-N
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Description

The compound (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a highly oxygenated carbohydrate derivative featuring multiple pyranose (oxane) rings interconnected via glycosidic linkages.

Properties

CAS No.

47592-59-6

Molecular Formula

C15H26O13

Molecular Weight

414.36 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2

InChI Key

JCSJTDYCNQHPRJ-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O

Synonyms

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into smaller oligosaccharides, including xylotriose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods: Industrial production of xylotriose often involves the use of agricultural residues such as corncobs, rice straw, and sugarcane bagasse. These materials are subjected to pretreatment processes like steam explosion or acid hydrolysis to break down the lignocellulosic structure, followed by enzymatic hydrolysis to produce xylo-oligosaccharides .

Chemical Reactions Analysis

Types of Reactions: (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include xylose, xylobiose, and other xylo-oligosaccharides .

Scientific Research Applications

(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of applications in scientific research:

Mechanism of Action

(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol exerts its effects primarily through its interaction with gut microbiota. It serves as a substrate for beneficial bacteria such as bifidobacteria and lactobacilli, promoting their growth and activity. These bacteria ferment xylotriose to produce short-chain fatty acids, which have various health benefits, including improved gut health, enhanced immune function, and reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous glycosides or carbohydrate derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound Likely C₁₈H₃₀O₁₈* ~600* Hydroxyl, glycosidic bonds Three oxane rings with hydroxyl substitutions; branched glycosidic linkages
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol C₁₂H₂₂O₁₁ 342.30 Hydroxyl, hydroxymethyl, glycosidic bonds Two oxane rings; linear glycosidic linkage
Sterol glycoside (C₄₆H₇₄O₁₈) C₄₆H₇₄O₁₈ 915.10 Steroid backbone, methoxy, glycosidic bonds Steroid core with sugar moieties; high molecular weight and lipophilic backbone
(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol C₁₅H₂₄O₁₁ 380.34 Propargyloxy, hydroxymethyl, glycosidic bonds Propargyl ether substitution; potential for click chemistry modifications

*Estimated based on structural similarity to referenced compounds.

Solubility and Bioactivity

  • Analog in : Demonstrated compatibility with electrochemical and spectroscopic screening tools, indicating stability in analytical conditions .
  • Sterol Glycoside in : Exhibits moderate oral bioavailability (81.43%) and inhibitory activity against enzymes like CYP3A4 and P-glycoprotein, relevant for drug-drug interaction studies .
  • Amino Sugar in : 2-Amino-2-deoxyglucose (a structural analog) shows altered metabolic pathways compared to non-amino sugars, highlighting the impact of functional group variation .

Biological Activity

The compound known as (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex carbohydrate derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C27H30O16
  • Molecular Weight : 610.5 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various physiological processes. Key areas of interest include:

  • Antioxidant Activity : The compound exhibits potent antioxidant properties that help mitigate oxidative stress in cellular environments.
  • Anti-inflammatory Effects : It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in various models .
  • Neuroprotective Effects : Research indicates that it may protect against cognitive impairment induced by oxidative stress in animal models .

Antioxidant Mechanism

The antioxidant activity is attributed to the compound's ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes. This mechanism plays a crucial role in protecting cellular structures from oxidative damage.

Anti-inflammatory Mechanism

The anti-inflammatory effects are mediated through the inhibition of inflammatory pathways involving MAPK signaling and the upregulation of Nrf2/ARE signaling pathways. This modulation leads to decreased production of inflammatory mediators and improved outcomes in models of inflammation .

Study 1: Neuroprotective Effects

In a study examining the effects on sleep deprivation-induced cognitive impairment in mice, administration of the compound resulted in significant improvements in cognitive function and reduced oxidative stress markers in the cortex and hippocampus . The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Anti-inflammatory Properties

Another study focused on the effects of Panax notoginseng saponins (which share structural similarities with our compound) demonstrated significant reductions in neurological deficits and inflammatory response in focal cerebral ischemia models . This suggests that similar compounds may have comparable therapeutic benefits.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress; enhances antioxidant enzymes
Anti-inflammatoryDecreases IL-1β and TNF-α levels
NeuroprotectiveImproves cognitive function post-sleep deprivation

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